3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyridinyl group: This step often involves the use of a coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridinyl moiety to the oxadiazole ring.
Attachment of the benzamide core: The benzamide can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Addition of the isopropylsulfonyl group: This final step can be accomplished through sulfonylation, where an isopropylsulfonyl chloride reacts with the benzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound shares a similar core structure but features a triazole ring instead of an oxadiazole ring.
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide: This compound lacks the isopropylsulfonyl group but retains the benzamide and oxadiazole moieties.
Uniqueness
The presence of the isopropylsulfonyl group in 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. This unique feature may contribute to its effectiveness in specific applications, such as drug development or materials science.
Properties
IUPAC Name |
3-propan-2-ylsulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11(2)26(23,24)14-5-3-4-13(10-14)15(22)19-17-21-20-16(25-17)12-6-8-18-9-7-12/h3-11H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIATELVXLBONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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